molecular formula C10H6F3IN2O B13906580 2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B13906580
M. Wt: 354.07 g/mol
InChI Key: CCEFUZPLUYSYIM-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound that features both iodine and trifluoromethyl groups attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 4-iodoaniline with trifluoroacetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the pyrazolone ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iodophenyl)-1,10-phenanthroline: This compound also features an iodine atom attached to an aromatic ring, but with a different core structure.

    Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group and is used in similar types of chemical reactions.

Uniqueness

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the combination of iodine and trifluoromethyl groups on a pyrazolone ring. This combination imparts specific chemical properties, such as high reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H6F3IN2O

Molecular Weight

354.07 g/mol

IUPAC Name

2-(4-iodophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H6F3IN2O/c11-10(12,13)8-5-9(17)16(15-8)7-3-1-6(14)2-4-7/h1-5,15H

InChI Key

CCEFUZPLUYSYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)I

Origin of Product

United States

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